beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-
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Overview
Description
Beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-: is a complex glycoside compound. It is derived from dammarane-type triterpenoids, which are commonly found in various medicinal plants. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- involves multiple steps. The process typically starts with the extraction of dammarane-type triterpenoids from natural sources. These triterpenoids are then subjected to glycosylation reactions to attach the glucopyranoside moieties. The reaction conditions often include the use of glycosyl donors, catalysts, and specific solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product. The production process is optimized to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model molecule to study glycosylation reactions and the synthesis of complex glycosides.
Biology: In biological research, it is investigated for its potential to modulate various biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: In the industrial sector, it is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades.
Comparison with Similar Compounds
Ginsenosides: These are also dammarane-type triterpenoid glycosides with similar structures and biological activities.
Saponins: These compounds share structural similarities and are known for their surfactant properties and health benefits.
Flavonoid Glycosides: These compounds have glycoside moieties attached to flavonoid structures and exhibit antioxidant and anti-inflammatory activities.
Uniqueness: Beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- is unique due to its specific glycosylation pattern and the presence of multiple glucopyranoside moieties. This structural uniqueness contributes to its distinct biological activities and therapeutic potential.
Properties
CAS No. |
102805-32-3 |
---|---|
Molecular Formula |
C50H84O19 |
Molecular Weight |
989.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C50H84O19/c1-23(2)11-10-15-50(9,69-44-41(62)37(58)34(55)27(20-51)64-44)25-12-17-49(8)33(25)26(54)19-31-47(6)16-14-32(46(4,5)30(47)13-18-48(31,49)7)67-45-42(39(60)35(56)28(21-52)65-45)68-43-40(61)38(59)36(57)29(66-43)22-63-24(3)53/h11,25-45,51-52,54-62H,10,12-22H2,1-9H3/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43-,44-,45-,47-,48+,49+,50-/m0/s1 |
InChI Key |
LBEQBAUYSPUYAY-ZQQZZLNPSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
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